1-(Difluoromethoxy)-5-(difluoromethyl)naphthalene
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Overview
Description
1-(Difluoromethoxy)-5-(difluoromethyl)naphthalene is an organic compound that belongs to the class of naphthalenes substituted with difluoromethoxy and difluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Difluoromethoxy)-5-(difluoromethyl)naphthalene typically involves the introduction of difluoromethoxy and difluoromethyl groups onto a naphthalene core. One common method is through the use of difluoromethylation reagents, which can transfer the CF₂H group to the naphthalene ring. This process often involves metal-based catalysts and can be carried out under both stoichiometric and catalytic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced difluoromethylation reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automation can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethoxy)-5-(difluoromethyl)naphthalene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce a variety of functionalized naphthalenes .
Scientific Research Applications
1-(Difluoromethoxy)-5-(difluoromethyl)naphthalene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the development of advanced materials with unique properties, such as increased stability and reactivity
Mechanism of Action
The mechanism of action of 1-(Difluoromethoxy)-5-(difluoromethyl)naphthalene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 1-(Difluoromethoxy)-2-(difluoromethyl)naphthalene
- 1-(Trifluoromethoxy)-5-(trifluoromethyl)naphthalene
- 1-(Fluoromethoxy)-5-(fluoromethyl)naphthalene
Uniqueness
1-(Difluoromethoxy)-5-(difluoromethyl)naphthalene is unique due to the specific positioning of the difluoromethoxy and difluoromethyl groups on the naphthalene ring. This unique structure can result in distinct chemical properties and reactivity compared to other similar compounds .
Biological Activity
1-(Difluoromethoxy)-5-(difluoromethyl)naphthalene is a fluorinated organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological interactions, and therapeutic implications, supported by relevant research findings.
Chemical Structure and Properties
The compound features a naphthalene backbone with two distinct fluorinated substituents: a difluoromethoxy group and a difluoromethyl group. The molecular formula is C12H8F4O, with a molecular weight of approximately 244.18 g/mol. The presence of these fluorinated groups significantly influences the compound's lipophilicity, metabolic stability, and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves selective difluoromethylation strategies. Common methods include:
- Nucleophilic substitution reactions : Utilizing difluoromethoxy and difluoromethyl precursors.
- Palladium-catalyzed reactions : These methods facilitate the incorporation of fluorinated groups into the naphthalene ring.
Research indicates that the unique structural features of this compound may enhance its binding affinity to various enzymes and receptors, influencing cellular signaling pathways. The difluoromethoxy group is particularly noted for improving interactions with biological targets, potentially modulating enzyme activities and metabolic processes.
Therapeutic Potential
Preliminary studies suggest that compounds with similar structural motifs exhibit anti-inflammatory and analgesic properties. The potential therapeutic applications include:
- Anti-inflammatory agents : Targeting inflammatory pathways.
- Analgesics : Modulating pain signaling pathways.
Case Studies and Research Findings
- Binding Affinity Studies : Initial findings from interaction studies indicate that this compound demonstrates significant binding affinity to specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
- Toxicological Assessments : Toxicological studies have shown that while the compound exhibits promising biological activity, it also necessitates careful evaluation of its safety profile. For instance, compounds in the naphthalene family have been associated with various health effects, including potential carcinogenicity .
- Comparative Analysis : A comparative analysis with structurally similar compounds highlights the enhanced biological activity attributed to the difluorinated substituents. For example, compounds lacking these groups showed reduced efficacy in modulating enzyme activity.
Data Table: Biological Activity Overview
Property | Value/Observation |
---|---|
Molecular Formula | C12H8F4O |
Molecular Weight | 244.18 g/mol |
Binding Affinity | Significant interactions with metabolic enzymes |
Therapeutic Applications | Anti-inflammatory, analgesic |
Toxicological Profile | Requires further investigation |
Properties
Molecular Formula |
C12H8F4O |
---|---|
Molecular Weight |
244.18 g/mol |
IUPAC Name |
1-(difluoromethoxy)-5-(difluoromethyl)naphthalene |
InChI |
InChI=1S/C12H8F4O/c13-11(14)9-5-1-4-8-7(9)3-2-6-10(8)17-12(15)16/h1-6,11-12H |
InChI Key |
AHEWSRHSCYLPNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2OC(F)F)C(=C1)C(F)F |
Origin of Product |
United States |
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